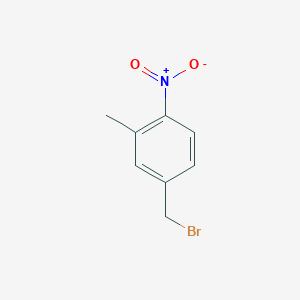

3-Methyl-4-nitrobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUWGCLQOJPWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403386 | |

| Record name | 3-Methyl-4-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141281-38-1 | |

| Record name | 3-Methyl-4-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-nitrobenzyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-4-nitrobenzyl bromide (4-(bromomethyl)-2-methyl-1-nitrobenzene), a key chemical intermediate. Moving beyond a simple data sheet, this document offers insights into its physical and chemical properties, a detailed experimental protocol for its synthesis, and crucial safety and handling information, grounded in the principles of organic chemistry.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring a reactive benzylic bromide functional group. This structural motif makes it a valuable electrophile for introducing the 3-methyl-4-nitrobenzyl moiety in organic synthesis. The presence of the electron-withdrawing nitro group further influences the reactivity of the aromatic ring and the benzylic position.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Summary of Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 141281-38-1 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | 44-50 °C | [1] |

| Boiling Point | 310.7 °C at 760 mmHg (Predicted) | |

| Density | 1.564 g/cm³ (Predicted) | |

| Solubility | Soluble in dichloromethane and hot ethanol. Insoluble in water. | [3] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved via a free-radical bromination of the corresponding toluene derivative, 3-methyl-4-nitrotoluene. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is a standard and effective method.[4]

Reaction Mechanism: A Step-by-Step Visualization

The reaction proceeds through a radical chain mechanism, which can be broken down into initiation, propagation, and termination steps.

Sources

Introduction: Understanding the Significance of 3-Methyl-4-nitrobenzyl bromide

An In-depth Technical Guide to the Solubility of 3-Methyl-4-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 141281-38-1) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] It serves as a versatile intermediate for the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The molecule's structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group, allows for its use as a key building block in constructing more complex molecular architectures through reactions like nucleophilic substitution.[1]

For any scientist working with this reagent, a thorough understanding of its solubility is not merely academic; it is a critical prerequisite for successful experimentation. Solubility data governs fundamental laboratory decisions, including the choice of appropriate solvents for chemical reactions, the design of effective purification strategies such as recrystallization, and the development of formulations for biological screening. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and practical methodologies for determining the solubility of this compound, grounded in established chemical principles and authoritative standards.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before delving into its solubility behavior. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 141281-38-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3][4] |

| Molecular Weight | 230.06 g/mol | [1][2][3][4] |

| Appearance | Off-white to light yellow powder/crystals | [1][3] |

| Melting Point | 44-50 °C | [1][2] |

| Boiling Point | 310.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.564 g/cm³ (Predicted) | [3] |

Solubility Profile: A Predictive and Practical Analysis

The this compound molecule possesses both non-polar (the benzene ring and methyl group) and polar (the nitro group and the bromomethyl moiety) features. This amphiphilic character suggests it will be soluble in a range of common organic solvents but will have limited solubility in highly polar solvents like water, a common trait for benzyl bromides.[8][9]

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity | Predicted Solubility | Rationale & Mechanistic Insights |

| Water | Highly Polar, Protic | Sparingly Soluble / Insoluble | The large, non-polar aromatic backbone outweighs the polarity of the nitro and bromo-methyl groups. Slow hydrolysis to 3-methyl-4-nitrobenzyl alcohol may occur over time.[8] |

| Methanol / Ethanol | Polar, Protic | Soluble | The alkyl chains of these alcohols can interact with the non-polar regions of the solute, while the hydroxyl groups can interact with the polar nitro group. Solvolysis is a potential side reaction.[10] |

| Acetone | Polar, Aprotic | Very Soluble | Acetone's polarity is sufficient to dissolve the solute, and as an aprotic solvent, it is less likely to cause decomposition via solvolysis compared to alcohols.[5] |

| Dichloromethane (DCM) | Moderately Polar, Aprotic | Very Soluble | DCM is an excellent solvent for many organic compounds with mixed polarity, effectively solvating both the aromatic ring and the polar functional groups. |

| Chloroform | Moderately Polar, Aprotic | Very Soluble | Similar to DCM, chloroform is a versatile solvent for compounds of this type.[5] |

| Toluene | Non-polar | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |

| Diethyl Ether | Slightly Polar, Aprotic | Soluble | Provides a good balance of non-polar and polar character to dissolve the compound. |

| Dimethylformamide (DMF) | Polar, Aprotic | Very Soluble | A highly polar aprotic solvent that is excellent at dissolving a wide range of organic solids. It can enhance the reactivity of nucleophiles in substitution reactions.[11] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Very Soluble | Similar to DMF, DMSO is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds. |

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a well-defined experimental protocol is required. The Isothermal Saturation Method (also known as the Shake-Flask Method) is a gold-standard technique, consistent with principles outlined in OECD Test Guideline 105 for determining water solubility.[12][13][14][15] The following protocol can be adapted for various organic solvents.

Objective

To determine the saturation solubility of this compound in a selected solvent at a constant temperature (e.g., 25 °C).

Materials

-

This compound (≥96% purity)[1]

-

Selected solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a glass vial, add an excess amount of this compound. An excess is confirmed by the presence of undissolved solid after the equilibration period.[15]

-

Accurately add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stirrer set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[15]

-

-

Separation of Undissolved Solute:

-

Remove the vial from the shaker and allow it to stand at the same constant temperature to let undissolved solids settle.

-

To ensure complete removal of particulate matter, centrifuge the vial.[12]

-

Carefully draw off the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter to obtain a clear, saturated solution free of any solid particles.

-

-

Quantification of Dissolved Solute (Spectrophotometric Method):

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a linear calibration curve.

-

Analyze the Saturated Solution: Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve (y = mx + c) to determine the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the quantitative solubility.

-

Implications for Reactivity and Stability

The choice of solvent extends beyond mere dissolution and profoundly impacts the chemical behavior of this compound.

-

Nucleophilic Substitution: As a benzylic bromide, this compound readily undergoes nucleophilic substitution reactions. The solvent plays a critical role in dictating the reaction mechanism (SN1 vs. SN2).

-

Polar protic solvents (e.g., water, alcohols) can stabilize the benzylic carbocation intermediate formed upon the departure of the bromide ion, thus favoring an SN1 pathway .[10]

-

Polar aprotic solvents (e.g., DMF, DMSO, acetone) do not effectively solvate the leaving group but enhance the reactivity of the nucleophile, favoring an SN2 pathway .[10][11]

-

-

Stability and Degradation: Solutions of this compound are not indefinitely stable.

-

Hydrolysis: In the presence of water or other protic solvents, the compound can slowly hydrolyze to form 3-methyl-4-nitrobenzyl alcohol.[8]

-

Photodegradation: Ortho-nitrobenzyl groups are well-known photodegradable units.[16][17] While this compound is a meta/para-substituted isomer, sensitivity to light should be considered, and solutions should be stored in amber vials or protected from light to prevent potential decomposition.

-

Safety and Handling Considerations

Substituted benzyl bromides require careful handling due to their hazardous properties.

-

Toxicity and Corrosivity: Benzyl bromides are known lachrymators, causing intense eye irritation and tearing.[8][9] Safety data for the closely related 4-nitrobenzyl bromide indicates it is corrosive and can cause severe skin burns and eye damage.[18][19] Inhalation may be harmful and cause respiratory irritation.[20]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[1][24]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. While it exhibits broad solubility in common polar aprotic and moderately polar organic solvents, it is sparingly soluble in water. This profile makes it amenable to a wide range of reaction conditions but also necessitates careful solvent selection to control reactivity, ensure stability, and facilitate purification. By employing standardized protocols for solubility determination and adhering to strict safety measures, researchers can confidently and effectively utilize this important chemical building block in their drug discovery and development efforts.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved from [Link]

-

OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution | NIA News - Nanotechnology Industries Association. (2025). Retrieved from [Link]

-

Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - ASM Journals. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from [Link]

-

Water Solubility | Scymaris. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Nitrobenzene Degradation Pathway - Eawag-BBD. (n.d.). Retrieved from [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025). Retrieved from [Link]

-

Determination of maximum solubility? : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. (2023). Retrieved from [Link]

-

The metabolic pathways of degrading p-nitrophenol and butyl benzyl... - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from [Link]

-

Benzyl bromide - Grokipedia. (n.d.). Retrieved from [Link]

-

Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

-

7.4: 7-5 Characteristics of the S_N1 Reaction - Chemistry LibreTexts. (2019). Retrieved from [Link]

-

Benzyl Bromide | C7H7Br | CID 7498 - PubChem. (n.d.). Retrieved from [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022). Retrieved from [Link]

-

SAFETY DATA SHEET. (2025). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - SDS - Rentokil Initial. (2012). Retrieved from [Link]

-

Solvation models in the reaction between benzyl bromide and diphenyl amine. (n.d.). Retrieved from [Link]

-

Benzyl bromide - Solubility of Things. (n.d.). Retrieved from [Link]

-

4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem. (n.d.). Retrieved from [Link]

-

Benzyl bromide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? (2023). Retrieved from [Link]

-

Safety Data Sheet: 4-Nitrobenzyl bromide - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. Powerful 4-Nitrobenzyl Bromide 99% - 100-11-8 [ketonepharma.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. airgas.com [airgas.com]

- 22. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 23. carlroth.com [carlroth.com]

- 24. fishersci.com [fishersci.com]

3-Methyl-4-nitrobenzyl bromide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-Methyl-4-nitrobenzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₈H₈BrNO₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] For researchers, scientists, and professionals in drug development, the precise structural elucidation of such compounds is paramount. This document offers a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. The guide synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind experimental choices and data interpretation. All described protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile of this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂, a molecular weight of approximately 230.06 g/mol , and the CAS Number 141281-38-1.[1][3][4] Its structure incorporates a benzene ring substituted with a methyl group, a nitro group, and a bromomethyl group. This combination of functional groups makes it a versatile building block in organic synthesis, where the reactive bromomethyl group allows for various nucleophilic substitution reactions.[1][5][6] Accurate characterization of this molecule is the foundational step for its application in complex synthetic pathways. This guide details the core spectroscopic techniques used for its structural verification.

Chemical Structure:

(Note: A 2D representation of 4-(bromomethyl)-2-methyl-1-nitrobenzene)

Mass Spectrometry (MS): Fragmentation Fingerprinting

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.[7] For this compound, Electron Ionization (EI) is a common method for generating ions.

Expected Fragmentation Pattern

The fragmentation of benzyl bromides in EI-MS is highly characteristic. The most notable features include:

-

Isotopic Pattern of Bromine: The presence of a bromine atom is readily identified by a distinctive M+2 isotopic peak. This arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~1:1 ratio).[7][8] Consequently, any fragment containing a bromine atom will appear as a pair of peaks separated by 2 m/z units.

-

Loss of Bromine: The C-Br bond is relatively weak and readily cleaves. The primary fragmentation pathway for benzyl bromides is the loss of the bromine radical (•Br) to form a highly stabilized benzylic carbocation.[8][9] This cation often rearranges to the even more stable tropylium ion.[8] This fragment, [M-Br]⁺, is typically the base peak (the most intense peak) in the spectrum.[8][9][10]

For this compound, the molecular ion ([C₈H₈BrNO₂]⁺) would be observed as a pair of peaks around m/z 229 and 231. The base peak would correspond to the [M-Br]⁺ fragment, the 3-methyl-4-nitrobenzyl cation ([C₈H₈NO₂]⁺), at an m/z of approximately 150.

Summary of Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 229 / 231 | [C₈H₈⁷⁹BrNO₂]⁺ / [C₈H₈⁸¹BrNO₂]⁺ | Molecular Ion (M⁺). The 1:1 ratio confirms the presence of one bromine atom.[8] |

| 150 | [C₈H₈NO₂]⁺ | Base Peak. Formed by the loss of the bromine radical (•Br).[8][9] |

| 120 | [C₇H₅NO]⁺ | Possible fragment from the loss of NO from the [M-Br]⁺ ion. |

| 104 | [C₇H₆N]⁺ | Possible fragment from the loss of CO₂ from the [M-Br]⁺ ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds.[8][9] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the prepared solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Separation: Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[11]

-

Mass Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern, comparing it to reference data and theoretical predictions.

Visualization: MS Fragmentation Pathway

Caption: Key fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups within a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.[12]

Interpreting the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key structural components. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), which is unique to the molecule as a whole.[13][14]

-

Aromatic Nitro Group (NO₂): This is one of the most prominent features. Two strong absorption bands are expected: one for the asymmetric stretch and one for the symmetric stretch.

-

Aromatic Ring: C=C stretching vibrations within the benzene ring appear as a series of peaks, while C-H stretching vibrations appear above 3000 cm⁻¹.[13]

-

Aliphatic Groups (-CH₃ and -CH₂Br): The C-H stretching vibrations for the methyl and bromomethyl groups will be observed just below 3000 cm⁻¹.[13]

-

Alkyl Halide (C-Br): The C-Br stretching frequency is found in the lower frequency fingerprint region and can sometimes be difficult to assign definitively.

Summary of Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 3000 - 2850 | C-H Stretch | -CH₃ and -CH₂Br | Medium |

| 1615 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1555 - 1485 | N=O Asymmetric Stretch | Nitro (NO₂) | Strong |

| 1355 - 1320 | N=O Symmetric Stretch | Nitro (NO₂) | Strong |

| 1250 - 1200 | C-N Stretch | Ar-NO₂ | Medium |

| 850 - 750 | C-H Out-of-Plane Bend | Aromatic (Trisubstituted) | Strong |

| 700 - 550 | C-Br Stretch | Alkyl Bromide | Medium to Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Visualization: IR Analysis Workflow

Caption: Workflow for acquiring and interpreting an FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[15] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C nuclei.[15][16]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information based on four key features: the number of signals, their chemical shift (δ), their integration, and their splitting pattern (multiplicity).[16][17][18]

-

Number of Signals: We expect 5 distinct proton signals corresponding to the five chemically non-equivalent proton environments in the molecule.

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.[18] Electron-withdrawing groups (like -NO₂ and -Br) cause deshielding and shift signals downfield (to higher ppm values).[19]

-

Aromatic Protons (3H): These will be in the 7.5-8.5 ppm region. The proton ortho to the strongly electron-withdrawing nitro group will be the most downfield.

-

Benzylic Protons (-CH₂Br, 2H): These protons are deshielded by both the aromatic ring and the electronegative bromine atom, and their signal is expected around 4.6-4.8 ppm.

-

Methyl Protons (-CH₃, 3H): This signal will appear upfield relative to the others, expected around 2.4-2.6 ppm.

-

-

Integration: The area under each signal is proportional to the number of protons it represents.[18] The expected integration ratio is 1:1:1:2:3 for the three distinct aromatic protons, the CH₂Br protons, and the CH₃ protons, respectively.

-

Multiplicity: The splitting pattern is described by the n+1 rule and indicates the number of adjacent non-equivalent protons.[15]

-

The -CH₂Br and -CH₃ protons have no adjacent protons, so they will both appear as sharp singlets (s).

-

The three aromatic protons will couple with each other, leading to more complex patterns like doublets (d) and doublets of doublets (dd).

-

Summary of Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | d (doublet) | 1H | Ar-H (ortho to -NO₂) |

| ~ 7.8 - 7.6 | dd (doublet of doublets) | 1H | Ar-H |

| ~ 7.5 - 7.3 | d (doublet) | 1H | Ar-H |

| ~ 4.7 | s (singlet) | 2H | -CH₂Br |

| ~ 2.5 | s (singlet) | 3H | Ar-CH₃ |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. We expect 8 distinct signals for the 8 unique carbon atoms in this compound.

-

Aromatic Carbons: These typically resonate between 120-150 ppm. The carbon directly attached to the nitro group (C-NO₂) will be one of the most downfield signals due to strong deshielding. The ipso-carbon attached to the bromomethyl group will also be downfield.

-

Aliphatic Carbons: The benzylic carbon (-CH₂Br) is expected around 30-35 ppm, while the methyl carbon (Ar-CH₃) will be the most upfield signal, around 18-22 ppm.

Summary of Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 152 | C-NO₂ |

| ~ 135 - 145 | Aromatic Quaternary Carbons (C-CH₃, C-CH₂Br) |

| ~ 125 - 135 | Aromatic CH Carbons |

| ~ 30 - 35 | -CH₂Br |

| ~ 18 - 22 | Ar-CH₃ |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[15]

-

Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio. A broadband proton-decoupled sequence is typically used to simplify the spectrum to singlets.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the TMS reference. Integrate the ¹H NMR signals.

Visualization: NMR Interpretation Logic

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 9. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 10. Solved The base peak in the mass spectrum of benzyl bromide | Chegg.com [chegg.com]

- 11. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 13. azooptics.com [azooptics.com]

- 14. researchgate.net [researchgate.net]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. azooptics.com [azooptics.com]

- 17. Interpreting | OpenOChem Learn [learn.openochem.org]

- 18. acdlabs.com [acdlabs.com]

- 19. m.youtube.com [m.youtube.com]

synthesis of 3-Methyl-4-nitrobenzyl bromide from 3-methyl-4-nitrotoluene

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-nitrobenzyl bromide from 3-methyl-4-nitrotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and chemical research.[1] The primary focus is on the free-radical bromination of 3-methyl-4-nitrotoluene, detailing the underlying reaction mechanism, optimized experimental protocols, safety considerations, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for this important transformation.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two reactive sites: the nitro group, which can be a precursor to an amino group, and the benzylic bromide, which is highly susceptible to nucleophilic substitution.

The synthesis from 3-methyl-4-nitrotoluene is most effectively achieved through a regioselective free-radical bromination of the benzylic methyl group. This method, often referred to as a Wohl-Ziegler reaction, is favored because it selectively targets the C-H bonds of the methyl group adjacent to the aromatic ring, which are weaker than other C-H bonds.[2][3][4] The resonance stabilization of the resulting benzylic radical intermediate is the key factor driving this selectivity.[3][5] Alternative methods, such as electrophilic aromatic substitution, would result in bromination of the aromatic ring itself and are therefore unsuitable for this specific transformation.

The Free-Radical Bromination Mechanism

The conversion of 3-methyl-4-nitrotoluene to this compound proceeds via a well-established free-radical chain mechanism. The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals.[4][6] The reaction is initiated by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6][7]

The widely accepted Goldfinger mechanism posits that NBS is not the direct hydrogen abstractor but serves to maintain a constant, low concentration of molecular bromine (Br₂).[7][8] The reaction is autocatalytic, as the HBr produced during the propagation step reacts with NBS to regenerate Br₂.

The mechanism unfolds in three key stages:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with the trace amounts of Br₂ present to generate bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methyl-4-nitrotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3-methyl-4-nitrobenzyl radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and regenerates a bromine radical, which continues the chain.

-

Termination: The reaction concludes when radicals combine to form non-radical species.

Caption: Free-radical mechanism for benzylic bromination.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-methyl-4-nitrotoluene | 151.15 | 10.0 g | 0.066 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 11.8 g | 0.066 | Brominating Agent (1.0 eq) |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.27 g | 0.00165 | Radical Initiator (0.025 eq) |

| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | Solvent |

| Hexanes | - | ~100 mL | - | For crystallization |

| Saturated NaHCO₃ solution | - | ~50 mL | - | For workup |

| Brine | - | ~50 mL | - | For work-up |

| Anhydrous MgSO₄ | - | - | - | Drying agent |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-4-nitrotoluene (10.0 g, 0.066 mol) and acetonitrile (150 mL).

-

Reagent Addition: Add N-Bromosuccinimide (11.8 g, 0.066 mol) and AIBN (0.27 g, 0.00165 mol) to the flask.

-

Reaction Execution: Place the flask in an oil bath preheated to 80-85 °C and reflux the mixture under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS. The disappearance of the starting material typically occurs within 2-4 hours. A key visual cue is the succinimide byproduct, which is less dense than the solvent and will float, while the denser NBS settles at the bottom.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold acetonitrile.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene or ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 70-85%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. newera-spectro.com [newera-spectro.com]

- 8. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-Methyl-4-nitrobenzyl bromide

Abstract

3-Methyl-4-nitrobenzyl bromide is a versatile crystalline solid that serves as a crucial intermediate in advanced organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its chemical architecture, featuring a benzylic bromide activated by an electron-withdrawing nitro group and modulated by an adjacent methyl group, imparts a unique profile of reactivity and stability. This guide provides an in-depth analysis of its chemical behavior, offering field-proven insights into its reaction mechanisms, stability limitations, synthesis protocols, and safe handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic causality to empower effective and safe utilization of this potent reagent.

Core Chemical and Physical Properties

A foundational understanding of a reagent begins with its fundamental properties. This compound is an off-white to light yellow powder under standard conditions.[1] Its key physicochemical properties are summarized below, providing the essential data points for experimental design and safety assessment.

| Property | Value | Source |

| CAS Number | 141281-38-1 | [1][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][3][4] |

| Molecular Weight | 230.06 g/mol | [1][3] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | 44-50 °C | [1][2] |

| Purity | ≥ 96% (GC) | [1] |

| Solubility | Soluble in various organic solvents; hydrolyzes in water. | [5] |

The Duality of Reactivity: An Electronically Fine-Tuned System

The reactivity of this compound is dominated by the lability of the C-Br bond at the benzylic position. This reactivity is significantly enhanced and electronically tuned by the substituents on the aromatic ring.

Primary Mechanism: Nucleophilic Substitution

The compound is an excellent substrate for nucleophilic substitution (Sₙ) reactions.[1] The potent electron-withdrawing nature of the para-nitro group is the primary driver of this reactivity. Through inductive and resonance effects, the nitro group delocalizes electron density from the benzene ring, making the benzylic carbon significantly more electrophilic and thus highly susceptible to attack by nucleophiles.[6] This is a classic example of activating a benzylic position to facilitate the departure of a good leaving group, the bromide ion.

The reaction typically proceeds via an Sₙ2 mechanism, especially with strong nucleophiles. The presence of the ortho-methyl group relative to the bromomethyl moiety introduces a degree of steric hindrance that may slightly modulate the reaction rate compared to its unmethylated counterpart, 4-nitrobenzyl bromide. However, the overwhelming electronic activation by the nitro group ensures the compound remains a highly effective alkylating agent.

Caption: Generalized Sₙ2 reaction pathway for this compound.

Common nucleophiles that readily react include amines, alcohols, thiols, and carbanions, making this compound a valuable building block for introducing the 3-methyl-4-nitrobenzyl moiety into a wide range of molecular scaffolds.[1][2]

Causality in Action: Why Electronic Effects Dominate

The choice to use a nitro-substituted benzyl bromide is a deliberate one in synthetic design. The nitro group's ability to stabilize the transition state of an Sₙ2 reaction by withdrawing electron density is paramount. Unlike an unsubstituted benzyl bromide, where reactivity is moderate, the nitro-analogue offers significantly faster kinetics and often allows for milder reaction conditions, which is critical when dealing with sensitive or complex substrates in drug development.

Stability and Safe Handling: A Critical Assessment

While its reactivity is a synthetic asset, it also contributes to its inherent instability. Nitroaromatic compounds, particularly those with benzylic halides, must be handled with informed caution.

Thermal Stability and Decomposition Hazards

The primary stability concern is its thermal sensitivity. Studies on analogous nitrobenzyl halides have shown that they can decompose exothermically, with bromide derivatives being less stable than their chloride counterparts.[7] A critical finding from literature is that ortho-nitro isomers are particularly prone to thermal decomposition, a warning that should be heeded given the ortho relationship between the methyl and nitro groups in the target compound.[7][8] A violent explosion was reported during the drying of o-nitrobenzyl bromide, underscoring the severe hazard associated with heating these compounds.[7]

It is imperative to avoid heating this compound unless under strictly controlled reaction conditions and at the lowest effective temperature.

Recommended Storage and Incompatibility

To preserve its integrity and ensure safety, specific storage conditions are mandatory.

| Parameter | Recommendation | Rationale |

| Storage Temperature | 0–8 °C | Minimizes thermal decomposition and side reactions.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents slow oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed container in a dry, well-ventilated place. | Protects from moisture and environmental contaminants.[9] |

The compound is incompatible with a range of substances that can catalyze its decomposition or react violently.

| Incompatible Materials | Consequence of Contact |

| Bases | Can promote elimination reactions or rapid, exothermic substitution.[10] |

| Strong Oxidizing Agents | Risk of violent, exothermic reaction.[10] |

| Alcohols, Amines | These are nucleophiles and will react, potentially uncontrollably if not intended.[10] |

| Metals | Can catalyze decomposition.[10] |

Mandatory Safety Protocols

Due to its hazardous nature, strict adherence to safety protocols is non-negotiable.

| Hazard Classification | Handling Protocol | First Aid |

| Corrosive (Causes Burns) [10] | Handle only in a chemical fume hood. Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[6][10] | Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10] Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[10] |

| Lachrymator (Tear-producing) [10] | Ensure adequate ventilation. Avoid inhalation of dust.[10] | Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10] |

| Harmful if Swallowed [11] | Do not ingest. Wash hands thoroughly after handling. | Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |

Synthesis Protocol: Free-Radical Bromination

This compound is typically synthesized via the free-radical bromination of its precursor, 3-methyl-4-nitrotoluene. This method selectively targets the benzylic methyl group, which is activated for radical abstraction.

Caption: Standard laboratory workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

This is a representative protocol synthesized from established methods for similar compounds.[6][12][13] All work must be performed in a well-ventilated fume hood.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

-

Charging the Flask: To the flask, add 3-methyl-4-nitrotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as carbon tetrachloride or acetonitrile, to the flask.

-

Reaction: Heat the mixture to reflux. For initiation, irradiate the flask with a light source (e.g., a 250-watt lamp). Monitor the reaction progress via TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent system like ethanol or ligroin, to yield the final product as a crystalline solid.[12]

Applications in Research and Development

The primary utility of this compound lies in its function as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: It serves as a key building block for introducing the 3-methyl-4-nitrobenzyl group into more complex molecules, which is a common strategy in the development of novel pharmaceutical agents.[1][2] The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization in a drug discovery program.

-

Organic Synthesis: In a broader context, it is used for the synthesis of various nitro-substituted aromatic compounds.[1] These compounds are valuable in creating dyes, specialty polymers, and other fine chemicals.[1]

-

Protecting Group Chemistry: Analogous compounds like 4-nitrobenzyl bromide are used as protecting groups for acids and phenols, as the nitrobenzyl group can be cleaved under specific, often reductive, conditions.[6] This utility can be extrapolated to this compound for applications requiring tailored electronic or solubility properties of the protecting group.

References

-

Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap. [Link]

-

1 - SAFETY DATA SHEET. [Link]

-

MATERIAL SAFETY DATA SHEET - SDS - Rentokil Initial. [Link]

-

This compound (C8H8BrNO2) - PubChemLite. [Link]

-

This compound - MySkinRecipes. [Link]

-

p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. [Link]

-

Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles - ResearchGate. [Link]

-

Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. [Link]

-

This compound, 97% - Research Scientific. [Link]

- EP3587391A1 - Process for preparing nitrobenzyl bromides - Google P

-

The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism - ResearchGate. [Link]

-

Preparation of 4-nitrobenzyl bromide - PrepChem.com. [Link]

-

(PDF) Thermal stability of nitrobenzyl halogenides - ResearchGate. [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. [Link]

-

Safety Data Sheet: 4-Nitrobenzyl bromide - Carl ROTH. [Link]

-

4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem. [Link]

- EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google P

-

Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Electrophilicity and Reactivity of the Benzylic Carbon in 3-Methyl-4-nitrobenzyl bromide

Executive Summary

3-Methyl-4-nitrobenzyl bromide is a substituted aromatic halide of significant interest in organic synthesis due to the pronounced electrophilicity of its benzylic carbon.[1][2] This guide provides a detailed analysis of the electronic and structural factors that govern its reactivity. The molecule's architecture features a delicate interplay between an electron-donating methyl group at the meta-position and a powerfully electron-withdrawing nitro group at the para-position relative to the bromomethyl group. Our analysis demonstrates that the para-nitro group's strong inductive and resonance effects overwhelmingly dominate, creating a highly electron-deficient benzylic carbon. This heightened electrophilicity makes the compound an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. This guide synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive resource for professionals leveraging this versatile reagent in synthetic chemistry and drug discovery.

Foundational Principles: The Unique Reactivity of the Benzylic Position

The carbon atom immediately adjacent to an aromatic ring, known as the benzylic carbon, exhibits unique reactivity compared to a standard alkyl carbon.[3] This is primarily due to the ability of the adjacent π-system of the benzene ring to stabilize intermediates or transition states formed during a reaction.[4] In the case of nucleophilic substitution reactions, which can proceed via Sₙ1 or Sₙ2 pathways, the benzylic position is highly activated.

-

Sₙ1 Pathway: In a potential Sₙ1 reaction, the rate-determining step is the formation of a carbocation. A benzylic carbocation is significantly stabilized through resonance, as the positive charge can be delocalized across the aromatic ring.[5][6] This delocalization disperses the charge, lowering the energy of the intermediate and accelerating the reaction rate compared to non-benzylic systems.[4]

-

Sₙ2 Pathway: In an Sₙ2 reaction, the reaction proceeds through a single, concerted transition state. The p-orbitals of the aromatic ring can overlap with the developing p-orbital on the benzylic carbon in the transition state, effectively stabilizing it. This orbital overlap lowers the activation energy, making benzylic halides exceptionally reactive Sₙ2 substrates.[7]

Caption: Resonance delocalization stabilizes a positive charge at the benzylic position.

Electronic Architecture of this compound: A Tale of Two Substituents

The electrophilicity of the benzylic carbon in this compound is a direct consequence of the combined electronic effects of its ring substituents. The positioning of these groups is critical to their influence.

The Para-Nitro Group (-NO₂): A Powerful Electron Sink The nitro group, located para to the benzylic carbon, is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the benzylic center toward carbocation formation but powerfully increases the carbon's electrophilicity (i.e., its partial positive charge, δ+). It operates through two distinct mechanisms:

-

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density through the sigma bonds of the ring. This effect polarizes the C-C bonds, ultimately withdrawing electron density from the benzylic carbon.[5]

-

Resonance Effect (-R): The nitro group can actively pull electron density out of the aromatic π-system through resonance.[8] This delocalization creates partial positive charges on the ortho and para carbons of the ring. Since the benzylic group is attached to the ring, this powerful withdrawal from the ring enhances the electron deficiency of the benzylic carbon, making it a prime target for nucleophiles.

The Meta-Methyl Group (-CH₃): A Modest Donor The methyl group is a weak electron-donating group. Its influence is primarily through:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma framework, pushing electron density into the ring.[5] This effect slightly counteracts the electron-withdrawing nature of the nitro group and the bromide.

-

No Direct Resonance Donation: Being in the meta position, the methyl group cannot donate electron density directly to the benzylic carbon via resonance. Its stabilizing influence is therefore significantly less pronounced than if it were in the ortho or para position.

Net Electronic Effect: The powerful -I and -R effects of the para-nitro group far outweigh the weak +I effect of the meta-methyl group. The net result is a significant withdrawal of electron density from the benzylic carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.

Caption: The para-nitro group is the dominant factor defining the molecule's reactivity.

Mechanistic Pathway: Favoring the Sₙ2 Trajectory

While primary benzylic halides can react via either Sₙ1 or Sₙ2 pathways depending on the conditions, the electronic structure of this compound strongly predisposes it to the Sₙ2 mechanism.

An Sₙ1 reaction requires the formation of a benzylic carbocation. However, a potent electron-withdrawing group, particularly at the para position, severely destabilizes any developing positive charge on the benzylic carbon.[9] This destabilization raises the activation energy for the Sₙ1 pathway, making it kinetically unfavorable.

Conversely, the same electron-withdrawing effect that disfavors the Sₙ1 pathway accelerates the Sₙ2 pathway. By pulling electron density away from the benzylic carbon, the nitro group increases its partial positive charge (δ+), making it a more attractive target for an incoming nucleophile. This leads to a faster, lower-energy Sₙ2 reaction. The reaction is therefore a classic example of how substituent effects can dictate the mechanistic course.[10]

Quantifying Reactivity: The Hammett Equation and Comparative Data

The influence of ring substituents on reaction rates can be quantitatively described by the Hammett equation: log(k/k₀) = σρ .[11]

-

k: The rate constant for the substituted reactant (e.g., this compound).

-

k₀: The rate constant for the unsubstituted reactant (e.g., benzyl bromide).

-

σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent at a specific position (meta or para). Positive values indicate electron-withdrawing, while negative values indicate electron-donating.[12]

-

ρ (Rho): The reaction constant, which measures the sensitivity of a given reaction to substituent effects.[13]

For this compound, the overall substituent effect can be approximated by the sum of the individual σ constants: σ_total ≈ σ_para-NO₂ + σ_meta-CH₃.

| Substituent | Position | Sigma (σ) Value | Electronic Effect |

| -NO₂ | Para | +0.78 | Strongly Electron-Withdrawing[14] |

| -CH₃ | Meta | -0.07 | Weakly Electron-Donating[14] |

The large positive σ value for the para-nitro group indicates it will dramatically increase the reaction rate for a reaction with a negative ρ value (buildup of positive charge in the transition state is disfavored) or a positive ρ value (buildup of negative charge is favored). In nucleophilic substitution, where the benzylic carbon is attacked, the reaction is highly sensitive to the electrophilicity of this carbon, a feature strongly enhanced by electron-withdrawing groups.

To illustrate this activating effect, we can compare the solvolysis rates of various para-substituted benzyl chlorides, which serve as an excellent analogue for the reactivity trends of benzyl bromides.[15]

| Para-Substituent (X) | First-Order Rate Constant (k) at 25°C (s⁻¹)[15] | Relative Rate (kₓ / k_H) |

| -OCH₃ | 2.2 x 10⁻³ | 677 |

| -CH₃ | 6.1 x 10⁻⁵ | 18.8 |

| -H | 3.25 x 10⁻⁶ | 1.0 |

| -Cl | 2.9 x 10⁻⁶ | 0.89 |

| -NO₂ | 1.1 x 10⁻⁶ | 0.34 |

| (Data for solvolysis in 80% aqueous ethanol) |

Note: The provided solvolysis data shows that for an Sₙ1-like mechanism (solvolysis), electron-donating groups (-OCH₃, -CH₃) stabilize the carbocation and accelerate the rate, while electron-withdrawing groups (-NO₂) destabilize it and slow the rate. However, for a forced Sₙ2 reaction with a strong nucleophile, the trend reverses. The powerful electrophilicity endowed by the -NO₂ group makes the benzylic carbon in this compound exceptionally reactive towards direct attack by a nucleophile in a bimolecular process.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To empirically determine the reactivity of this compound, a kinetic study can be performed. The following is a generalized protocol for monitoring the rate of its reaction with a nucleophile, such as the solvolysis in an aqueous organic solvent, by titrating the hydrobromic acid (HBr) produced over time.[16]

Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound.

Materials:

-

This compound

-

Solvent (e.g., 80:20 ethanol:water mixture)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

-

Phenolphthalein indicator

-

Ice-cold distilled water

-

Constant temperature water bath, flasks, pipettes, burette

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.

-

Temperature Equilibration: Place the reactant solution and the solvent in the constant temperature water bath (e.g., 25°C or 50°C) and allow them to equilibrate for at least 20 minutes.

-

Initiate Reaction: To start the kinetic run, pipette a known volume of the solvent into a reaction flask and add a known volume of the equilibrated stock solution to achieve the desired final concentration. Start a timer immediately.

-

Aliquot Quenching: At regular, recorded time intervals (e.g., every 10-15 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water. The cold temperature drastically slows the reaction.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated HBr with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

-

Infinity Point: Allow a separate sample of the reaction mixture to react for an extended period (e.g., >10 half-lives, or by heating gently) to ensure complete reaction. Titrate this "infinity point" sample to determine the total amount of HBr produced.

-

Data Analysis: Calculate the concentration of HBr at each time point. The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the infinity titre and Vt is the titre at time t. The slope of this line will be -k.

Caption: A generalized workflow for determining the solvolysis rate constant.

Applications in Synthesis and Drug Development

The high reactivity and defined electronic properties of this compound make it a valuable building block in multi-step organic synthesis.[1] Its utility stems from its ability to act as a potent electrophile, readily coupling with a wide range of nucleophiles.

-

Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[17] The 3-methyl-4-nitrobenzyl moiety can be introduced into a lead compound to modulate its electronic properties, solubility, or binding interactions. The nitro group itself is a versatile functional group that can be subsequently reduced to an amine, opening pathways to a vast array of further chemical modifications.

-

Synthesis of Complex Molecules: It is frequently used to attach the benzyl group to heteroatoms (O, N, S) or carbon nucleophiles. This is a fundamental C-O, C-N, C-S, or C-C bond-forming reaction essential for constructing the core scaffolds of many target molecules, from agrochemicals to materials science polymers.[1] The enhanced reactivity ensures high yields and often allows for milder reaction conditions.

Conclusion

The electrophilicity of the benzylic carbon in this compound is unequivocally high, driven by the dominant electron-withdrawing influence of the para-nitro group. This inherent reactivity, which favors a rapid Sₙ2 nucleophilic substitution mechanism, makes the compound a powerful and reliable electrophilic building block. A thorough understanding of the interplay between its substituent effects, as quantified by principles like the Hammett equation, allows researchers to predict its behavior and strategically employ it in the synthesis of complex, high-value molecules for pharmaceutical and industrial applications.

References

-

Hammett equation - Oxford Reference. (n.d.). Retrieved January 9, 2026, from [Link]

-

Hammett equation - Wikipedia. (2023). Retrieved January 9, 2026, from [Link]

- Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.

-

7.17: Carbocation Stability. (2019). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Stability of a substituted benzyl anion | Electronic Effects | Chemistry | Khan Academy. (2022). Khan Academy. Retrieved January 9, 2026, from [Link]

-

7.11: Carbocation Structure and Stability. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Effect of an electron withdrawing group in a benzyl cation. (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2008). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved January 9, 2026, from [Link]

-

What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? (n.d.). FAQ. Retrieved January 9, 2026, from [Link]

-

Benzylic Systems. (2023). YouTube. Retrieved January 9, 2026, from [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved January 9, 2026, from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. pharmacy180.com [pharmacy180.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. oxfordreference.com [oxfordreference.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Safe Handling and Storage of 3-Methyl-4-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrobenzyl bromide is a versatile reagent in organic synthesis, serving as a key building block in the development of pharmaceuticals and other complex molecules.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and the nitro group, which can be a precursor for other functional groups.[1][2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound is a corrosive and lachrymatory substance, demanding careful handling to prevent severe injury.[3][4]

1.1 GHS Classification and Hazards

While a specific GHS classification for this compound is not universally available, data from structurally similar compounds, such as 4-nitrobenzyl bromide, indicate that it should be treated as a hazardous substance. The primary hazards include:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][4][5]

-

Serious Eye Damage/Irritation: Causes severe eye damage.[3][4][5]

-

Lachrymator: It is a substance that irritates the eyes and causes tears.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 141281-38-1 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | 44-50 °C | [1] |

The causality behind its corrosive nature lies in the reactivity of the benzylic bromide. Upon contact with moisture, such as on the skin or in the eyes, it can hydrolyze to form hydrobromic acid, a strong acid that can cause severe chemical burns.[6]

Section 2: Exposure Controls and Personal Protection

Given the significant hazards, a multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

2.1 Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood provides adequate ventilation to prevent the inhalation of dust and vapors and contains any potential spills.[7][8] Safety showers and eyewash stations must be readily accessible and tested regularly.[3][7]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[3][4][9] Standard safety glasses are insufficient.

-

Skin Protection:

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7][8]

dot

Caption: Decision tree for responding to a chemical spill.

4.2 First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. [3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [3][4][7]Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [3][4][7]Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [3][4]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [3][7]Rinse the mouth with water and give the person 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. [4]Seek immediate medical attention.

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste. [3][7]* Disposal Procedure: Dispose of waste in a properly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance. [11]

Conclusion

This compound is a valuable synthetic tool, but its use demands respect for its inherent hazards. By understanding the chemical's properties, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). 4-Nitrobenzyl bromide MSDS. Retrieved from [Link]

-

Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%. Retrieved from [Link]

-

Rentokil Initial. (2012, January 19). Material Safety Data Sheet: Methyl Bromide 100%. Retrieved from [Link]

-

Airgas. (2025, April 22). Safety Data Sheet: Methyl Bromide. Retrieved from [Link]

-

Office of the Secretary of Defense. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzyl bromide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzyl bromide | 100-11-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. carlroth.com [carlroth.com]

- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 11. sds.rentokil-initial.com [sds.rentokil-initial.com]

3-Methyl-4-nitrobenzyl bromide mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of 3-Methyl-4-nitrobenzyl bromide in Organic Reactions

This guide provides a comprehensive analysis of the reactivity and core mechanistic pathways of this compound, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying electronic and steric principles governing its function, offering both theoretical grounding and practical, field-proven insights. We will explore why specific reaction pathways are favored, detail experimental protocols for its use, and provide a framework for predicting its behavior in complex synthetic transformations.